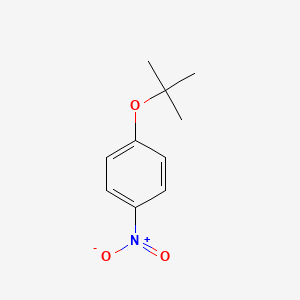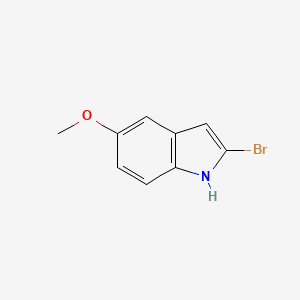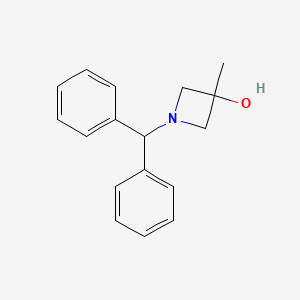
1-Benzhydryl-3-methylazetidin-3-ol
Vue d'ensemble
Description
1-Benzhydryl-3-methylazetidin-3-ol, also known as BMA, is a synthetic compound belonging to the azetidinone family. It is a cyclic compound with four five-membered rings, three of which are saturated and one of which is unsaturated. BMA is a synthetic compound that has been studied for its potential therapeutic properties and its ability to act as an agonist for a variety of receptors in the body. It has been found to have a variety of applications in scientific research, including its ability to act as an agonist for several receptors in the body.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : The synthesis of 1-Benzhydryl-3-methylazetidin-3-ol involves regio- and stereoselective alkylation. A study by Salgado et al. (2002) details the synthesis of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols, starting from 1-benzhydryl-2-methoxymethylazetidin-3-one, followed by imination, alkylation, and hydrolysis, leading to compounds with cis stereochemistry (Salgado et al., 2002).
Chemical Reactions and Properties
- Reductive and Oxidative Cleavages : Singh and Luntha (2011) investigated the reductive cleavage of titled spiroazetidinones, leading to compounds like 3-benzhydryl-1-methylindole and a γ-amino alcohol, showing the versatility of the molecule in different chemical reactions (Singh & Luntha, 2011).
Applications in Drug Synthesis and Inhibition Studies
- Role in Synthesizing Inhibitors : A study by Micetich et al. (1987) described the synthesis of benzhydryl 2 beta-[(1,2,3-triazol-1-yl)methyl]-2 alpha-methylpenam-3 alpha-carboxylate 1,1-dioxide, showcasing its potential as a potent inhibitor of various bacterial beta-lactamases. This indicates the role of this compound derivatives in developing inhibitors for medical applications (Micetich et al., 1987).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Research by Yadav et al. (2015) demonstrated the use of derivatives of this compound in corrosion inhibition for oil well tubular steel in hydrochloric acid solution, highlighting its application in industrial processes (Yadav et al., 2015).
Antibacterial Agents
- Antibacterial Agent Synthesis : Frigola et al. (1995) synthesized a series of 7-(3-amino-2-methyl-1-azetidinyl)-1,4-dihydro-6-fluoro-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids, indicating its use in creating antibacterial agents, demonstrating the compound's importance in medicinal chemistry (Frigola et al., 1995).
Process Development for Pharmaceutical Applications
- Improved Synthesis for Pharmaceutical Applications : An improved process for the preparation of 1-benzhydrylazetidin-3-ol was developed by Reddy et al. (2010), showcasing its importance in the pharmaceutical industry and the ongoing efforts to optimize its production (Reddy et al., 2010).
Safety and Hazards
The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling . If the compound gets in the eyes, it’s recommended to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
1-benzhydryl-3-methylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-17(19)12-18(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,19H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVZHHLJPZIBCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437267 | |
| Record name | 1-benzhydryl-3-methylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40320-63-6 | |
| Record name | 1-Benzhydryl-3-methylazetidin-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40320-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzhydryl-3-methylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
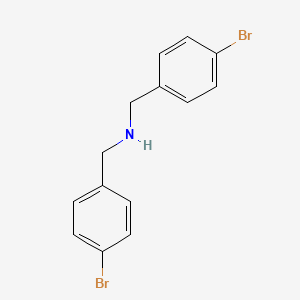


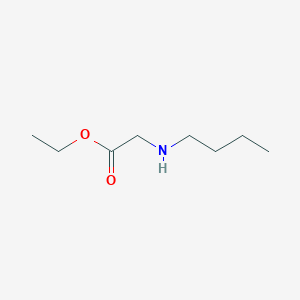

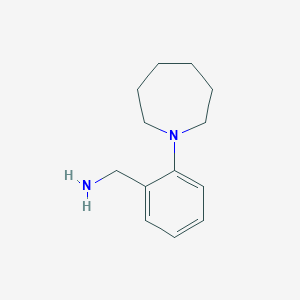
![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)


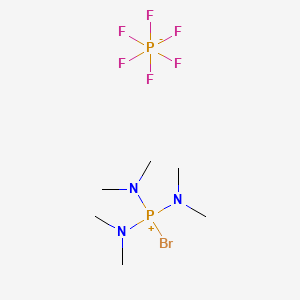
![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)

